molecular formula C15H17NO2 B030621 N-Boc-2-naphthylamine CAS No. 454713-45-2

N-Boc-2-naphthylamine

Cat. No. B030621
M. Wt: 243.3 g/mol
InChI Key: AZFIXUGFEFRFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-Boc-2-naphthylamine derivatives often involves catalytic reactions and the use of amides as starting materials. For instance, Cu(I)-catalyzed benzannulation processes have been developed to synthesize functionalized 1-naphthylamines from terminal alkynes, 2-bromoaryl ketones, and amides. This method showcases a green chemistry approach by employing water as the solvent and avoiding the use of palladium and ligands, yielding up to 95% of the desired products. The reaction is characterized by its high selectivity, broad functional group tolerance, and the ability to incorporate a wide range of functional groups from readily available substrates. Such synthetic routes highlight the efficiency and environmental friendliness of modern organic synthesis techniques (Su et al., 2019).

Scientific Research Applications

  • Imaging and Monitoring of Lipid Droplets : N-Boc-2-naphthylamine derivatives are used to image lipid droplets and monitor their growth in cells, which is significant for research in chemistry, biology, and materials science (Su et al., 2019).

  • Study of Carcinogens and Mutagens : N-hydroxy-2-naphthylamine (NOH-2NA), an active metabolite, induces chromosomal aberrations in V79 Chinese hamster cells. This finding is crucial for understanding the mechanisms of occupational bladder carcinogens (Ochi & Kaneko, 1989).

  • Rubber Industry Antioxidant : N-Phenyl-2-naphthylamine (P2NA) serves as an antioxidant in the rubber industry to protect against flex-cracking. However, it can be converted into 2NA, a potent bladder carcinogen (Marek et al., 2017).

  • Metabolic Studies : Repeated administration of N-Phenyl-2-Naphthylamine enhances its own metabolism in rats, which is relevant for studies on plastic and rubber antioxidants (Laham & Potvin, 1983).

  • Initiation of Carcinogenesis : N-hydroxy-1-naphthylamine can initiate urinary bladder carcinogenesis through the formation of promutagenic lesions in DNA (Kadlubar, Miller, & Miller, 1978).

  • Impact on Photosynthesis : N-phenyl-2-naphthylamine disrupts photosynthesis and triggers reactive oxygen species synthesis in Chlorella vulgaris, demonstrating its phytotoxic properties (Qian et al., 2009).

  • Carcinogenicity Studies : Due to its wide use and human exposure, N-Phenyl-2-naphthylamine has been the subject of extensive toxicology and carcinogenesis studies (Abdo, 1988).

  • Applications in Organic Electronics : N-Phenyl-2-naphthylamine-based compounds like NPB and 2TNATA are utilized in organic light-emitting diodes as electron transporting materials (Tse, Kwok, & So, 2006).

  • Synthesis for Research Purposes : N-Phenyl-2-naphthylamine can be synthesized for various research applications, highlighting its versatility in scientific studies (Walker & Hathway, 1976).

Safety And Hazards

In case of accidental exposure, it is advised to move the victim into fresh air, wash off with soap and plenty of water, rinse with pure water for at least 15 minutes, and consult a doctor . The chemical should be stored in suitable and closed containers for disposal .

Future Directions

N-Boc-2-naphthylamine has potential applications in the synthesis of benzoquinolines and benzoquinolinones via Friedländer-type condensation . It also plays a pivotal role in the synthesis of multifunctional targets as amino functions often occur in this context .

properties

IUPAC Name

tert-butyl N-naphthalen-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)16-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFIXUGFEFRFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589432
Record name tert-Butyl naphthalen-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-naphthylamine

CAS RN

454713-45-2
Record name tert-Butyl naphthalen-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Naphthoic acid (S13-1; 2.5 g, 14.3 mmol) in tert-BuOH (85 mL) and toluene (85 mL) was treated with Et3N (2.3 mL, 16.4 mmol), 3 Å molecular sieves (16.7 g) and diphenyl phosphorylazide (3.5 mL, 16.4 mmol). The reaction mixture was refluxed for 24 h. After cooling to rt, solid was filtered off through Celite and the solvent was removed under reduced pressure. The residue was dissolved in EtOAc (75 mL) and washed with 1N aqueous HCl (2×50 mL), saturated aqueous NaHCO3 (2×50 mL), dried over sodium sulfate and concentrated under reduced pressure. Chromatography (10% EtOAc in hexanes) afforded 2.5 g (71%) of S13-2. 1H NMR (500 MHz, CDCl3) δ 7.99 (s, 1H), 7.72-7.78 (m, 3H), 7.44 (t, J=7.8 Hz, 1H), 7.31-7.38 (m, 2H), 6.61 (br s, 1H), 1.55 (s, 9H); MS (ESI) m/z 244.02 [M+H]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-2-naphthylamine
Reactant of Route 2
Reactant of Route 2
N-Boc-2-naphthylamine
Reactant of Route 3
Reactant of Route 3
N-Boc-2-naphthylamine
Reactant of Route 4
Reactant of Route 4
N-Boc-2-naphthylamine
Reactant of Route 5
Reactant of Route 5
N-Boc-2-naphthylamine
Reactant of Route 6
Reactant of Route 6
N-Boc-2-naphthylamine

Citations

For This Compound
5
Citations
M Nowak, E Fornal, R Kontek, D Sroczyński, A Jóźwiak… - Arkivoc, 2018 - ppm.umlub.pl
… Our studies on the construction of benzoquinazolinone systems using N-Boc 2naphthylamine derivatives showed that, when a solution of 5a in acetic acid was treated with a large …
Number of citations: 3 ppm.umlub.pl
M Nowak, Z Malinowski, E Fornal, A Jóźwiak… - Tetrahedron, 2015 - Elsevier
… III from N-Boc-2-naphthylamine. However, the treatment of N-Boc-2-naphthylamine with t-… between 1-bromo- derivative of N-Boc-2-naphthylamine with n-BuLi and then reaction of the …
Number of citations: 13 www.sciencedirect.com
JW Zhang, F Jiang, YH Chen, SH Xiang, B Tan - Science China Chemistry, 2021 - Springer
… This transformation accommodated fairly broad substrate generality for both 2-naphthol and N-Boc-2-naphthylamine and afforded the structurally diversified BINOLs and NOBIN …
Number of citations: 13 link.springer.com
S Qian, X Pu, G Chang, Y Huang, Y Yang - Organic Letters, 2020 - ACS Publications
… Besides, N-Boc-2-naphthylamine could also work well under the standard rhodium catalytic system (3k). All of the examples showed that the diannulation could proceed smoothly and …
Number of citations: 25 pubs.acs.org
Z Malinowski, E Fornal, A Warpas, M Nowak - Monatshefte für Chemie …, 2018 - Springer
… Previously, we have noticed that N-Boc-2-naphthylamine derivatives contrary to N-Boc-1-naphthylamine are ready for cleavage of the Boc protecting group under basic conditions [23,24…
Number of citations: 9 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.